![molecular formula C24H26N4O5S B2571705 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 921803-73-8](/img/structure/B2571705.png)
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications
Pyridazinones and Related Compounds
Pyridazinones are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The structural motif of pyridazinones, similar to the pyridazinone part of the queried compound, is crucial in the design of novel therapeutics due to its ability to interact with various biological targets. For instance, pyridazinones have been explored for their use as central nervous system (CNS) acting drugs, suggesting potential neuroprotective or neuromodulatory applications of related compounds (Saganuwan, 2017).
Benzamides and Their Pharmacological Properties
Benzamides, particularly those with specific substitutions, have shown a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. The benzamide functionality in the queried compound might contribute to similar biological activities, offering a basis for the development of new therapeutic agents. The pharmacodynamic and pharmacokinetic properties of metoclopramide, a benzamide derivative, highlight the potential of benzamides in enhancing drug absorption and modifying drug effects on the gastrointestinal system (Pinder et al., 2012).
Sulfonyl Groups in Drug Design
Sulfonyl functional groups play a crucial role in medicinal chemistry, contributing to the solubility, bioavailability, and metabolic stability of drug molecules. Compounds featuring a sulfonyl group, similar to the queried chemical, are extensively used in the design of inhibitors for enzymes like carbonic anhydrase and dipeptidyl peptidase-IV (DPP-IV), indicating potential applications in the treatment of conditions such as glaucoma, edema, and type 2 diabetes mellitus (Mendieta et al., 2011).
properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-33-20-8-4-18(5-9-20)22-12-13-23(29)28(26-22)17-14-25-24(30)19-6-10-21(11-7-19)34(31,32)27-15-2-3-16-27/h4-13H,2-3,14-17H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKISZLOVIIUUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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